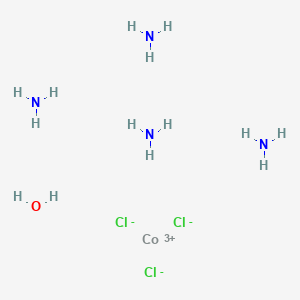
Tacaco
Description
Sechium tacaco (Cucurbitaceae), endemic to Costa Rica, is a climbing plant cultivated for its edible fruits, consumed as vegetables or desserts . Its fruits exhibit significant morphological variability, particularly in spine count (0–40 spines per fruit) and longitudinal sutures (4–8 sutures) . Recent studies highlight intra-species diversity, with five distinct varieties identified across geographically dispersed regions at ~1,100 m altitude . Key traits include volcanic soil preference (Andosols, Cambisols) and restricted distribution influenced by temperature-related bioclimatic variables .
Properties
CAS No. |
13820-78-5 |
|---|---|
Molecular Formula |
Cl3CoH14N4O |
Molecular Weight |
251.43 g/mol |
IUPAC Name |
azane;cobalt(3+);trichloride;hydrate |
InChI |
InChI=1S/3ClH.Co.4H3N.H2O/h3*1H;;4*1H3;1H2/q;;;+3;;;;;/p-3 |
InChI Key |
SCTATIAKMFARDJ-UHFFFAOYSA-K |
SMILES |
N.N.N.N.O.[Cl-].[Cl-].[Cl-].[Co+3] |
Canonical SMILES |
N.N.N.N.O.[Cl-].[Cl-].[Cl-].[Co+3] |
Synonyms |
TACACo tetraammine(chloroaquo)cobalt(III) |
Origin of Product |
United States |
Comparison with Similar Compounds
Sechium edule (Chayote)
Morphological Similarities :
Key Differences :
Ecological and Agronomic Contrasts:
Sechium talamancensis (Wild Ancestor)
Phylogenetic Relationship :
Morphological and Ecological Distinctions :
Distribution :
- S. This compound is confined to Costa Rican highlands, while S. talamancensis may occupy broader Central American regions .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


